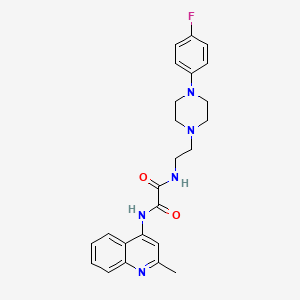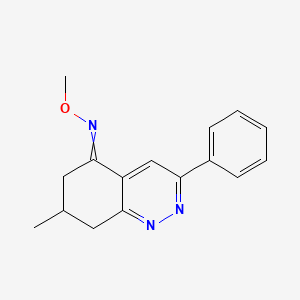
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine (NMMPCD) is a heterocyclic compound found in a variety of plants and fungi. It has been studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. NMMPCD has also been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory mediators.
Wissenschaftliche Forschungsanwendungen
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has been studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory mediators. In addition, this compound has been found to inhibit the growth of various cancer cell lines, including those of breast and prostate cancer.
Wirkmechanismus
The mechanism of action of N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the synthesis of prostaglandins and other pro-inflammatory mediators, and its inhibition can lead to the suppression of inflammation. In addition, this compound has been found to inhibit the growth of various cancer cell lines, suggesting that it may be able to inhibit the growth of tumors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other pro-inflammatory mediators. In addition, this compound has been found to inhibit the growth of various cancer cell lines, suggesting that it may be able to inhibit the growth of tumors. It has also been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is relatively stable. In addition, it has been found to possess a variety of pharmacological activities, making it a potential candidate for further research. However, there are some limitations to using this compound in lab experiments. It is relatively expensive, and its mechanism of action is not fully understood.
Zukünftige Richtungen
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine has potential applications in the treatment of a variety of conditions, including inflammation, cancer, and oxidative stress. Further research is needed to better understand its mechanism of action and to develop effective treatments. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Other potential future directions for research include exploring the potential of this compound to be used as an adjuvant in vaccines, as well as its potential use in the treatment of neurological disorders. Finally, further research is needed to explore the potential of this compound as an anti-aging agent.
Synthesemethoden
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine can be synthesized from the reaction of 3-phenyl-7,8-dihydro-6H-cinnolin-5-imine with methoxylamine in the presence of a strong base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from 0-80°C. The reaction produces the desired compound in good yield and with high purity.
Eigenschaften
IUPAC Name |
N-methoxy-7-methyl-3-phenyl-7,8-dihydro-6H-cinnolin-5-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-8-15-13(16(9-11)19-20-2)10-14(17-18-15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPWLDSMRBRIEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
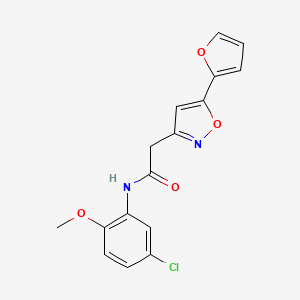
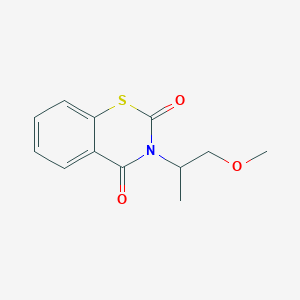
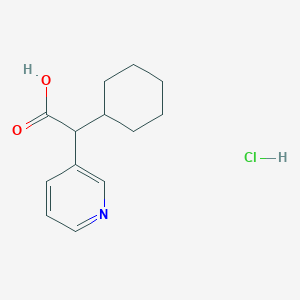
![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)
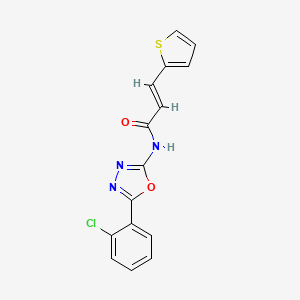
![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)
![3-(Benzenesulfonyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2385408.png)
